Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is a complex organic compound with the molecular formula C14H18N2O7S and a molecular weight of 358.37 g/mol . This compound is characterized by the presence of a butanedioic acid backbone, a sulfophenyl hydrazono group, and diethyl ester functionalities. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-sulfophenylhydrazine with butanedioic acid. This reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrazone intermediate.
Esterification: The hydrazone intermediate is then subjected to esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This step converts the carboxylic acid groups into diethyl ester groups, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the hydrazone formation and esterification steps. Industrial production also involves rigorous purification processes, including recrystallization and chromatography, to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which can further react to form different products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used in the study of enzyme kinetics and as a probe to investigate the mechanisms of enzyme-catalyzed reactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its ability to form stable, colored complexes with metals makes it useful in the textile and printing industries.
Wirkmechanismus
The mechanism of action of Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester involves its interaction with various molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. Additionally, the sulfonic acid group can participate in ionic interactions with metal ions, affecting their biological availability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diisopropyl ester: Contains isopropyl ester groups, leading to different steric and electronic properties.
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-dibutyl ester: Features butyl ester groups, affecting its solubility and reactivity.
Uniqueness
Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its diethyl ester groups provide a balance between hydrophobicity and hydrophilicity, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
121-94-8 |
---|---|
Molekularformel |
C14H18N2O7S |
Molekulargewicht |
358.37 g/mol |
IUPAC-Name |
4-[(2E)-2-(1,4-diethoxy-1,4-dioxobutan-2-ylidene)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-3-22-13(17)9-12(14(18)23-4-2)16-15-10-5-7-11(8-6-10)24(19,20)21/h5-8,15H,3-4,9H2,1-2H3,(H,19,20,21)/b16-12+ |
InChI-Schlüssel |
XNVPROHJLYURRG-FOWTUZBSSA-N |
SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |
Isomerische SMILES |
CCOC(=O)C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)O)/C(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)S(=O)(=O)O)C(=O)OCC |
Key on ui other cas no. |
121-94-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.